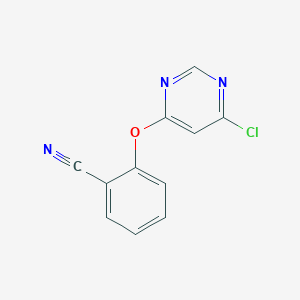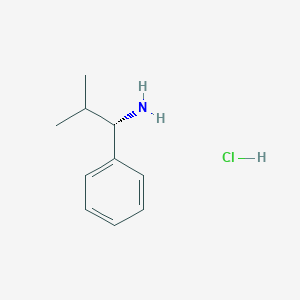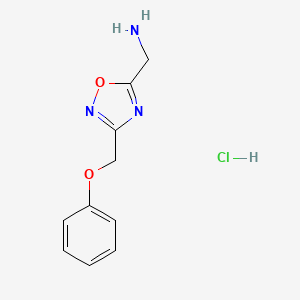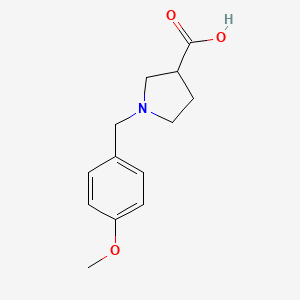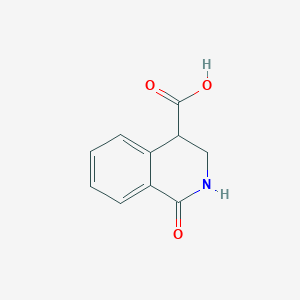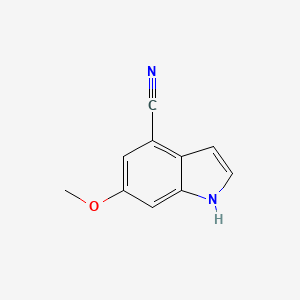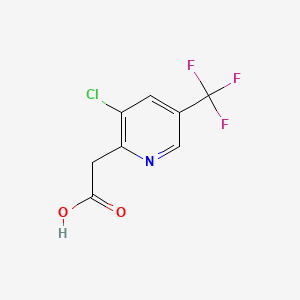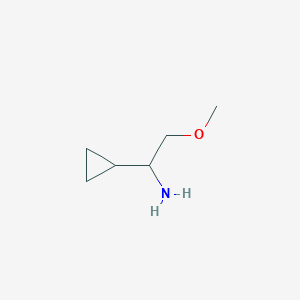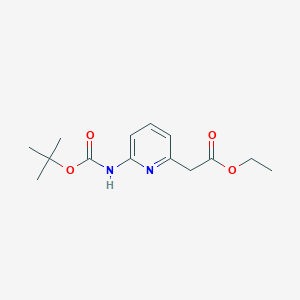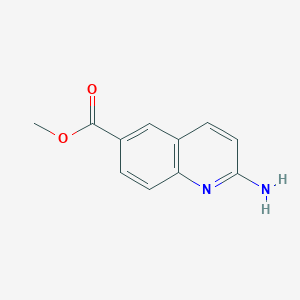
Methyl 2-aminoquinoline-6-carboxylate
Descripción general
Descripción
“Methyl 2-aminoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1823775-69-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 2-aminoquinoline-6-carboxylate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-aminoquinoline-6-carboxylate”, has been reported in various scientific literature . For instance, a [2 + 1 + 3] cyclization reaction of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds provides 2-aryl-4-quinolinecarboxylates in good yields under mild conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-aminoquinoline-6-carboxylate” is represented by the linear formula C11H10N2O2 .Chemical Reactions Analysis
Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation of tetrahydroquinolines .Physical And Chemical Properties Analysis
“Methyl 2-aminoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Antimalarial Therapy
8-Aminoquinoline compounds, including derivatives of 2-aminoquinolines, have been pivotal in the fight against malaria. These compounds are effective against various stages of Plasmodium parasites, offering a unique advantage in malaria eradication efforts. The metabolism and the therapeutic index of these compounds have been subjects of extensive research, aiming to improve efficacy while minimizing toxicity. Studies have highlighted the importance of managing hemolytic toxicity in G6PD-deficient patients, a common concern with 8-aminoquinolines, which is crucial for their safe use in antimalarial therapy (Myint et al., 2011).
Cancer Research
The research into heterocyclic amines, including 2-aminoquinolines, has provided insights into their carcinogenic potential and mechanisms of action in inducing mammary gland cancer in animal models. This underscores the complex relationship between dietary factors and cancer risk, highlighting the relevance of these compounds in both carcinogenesis and potential therapeutic applications (Snyderwine, 1994).
Enzymatic Activity Modulation
8-Aminoquinoline compounds, including 2-aminoquinoline derivatives, have been studied for their role in modulating enzymatic activities related to red cell metabolism. The interaction with glucose-6-phosphate dehydrogenase (G6PD) activity is particularly significant, as it affects the safety profile of these compounds when used in therapeutic contexts. Research has focused on understanding the genetic basis and clinical implications of sensitivity to these compounds, driven by their interaction with G6PD and other metabolic enzymes (Beutler, 1959).
Development of Fluorescent Probes
The exploration of 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination showcases the application of 2-aminoquinoline derivatives beyond therapeutics. These probes offer a promising tool for the study of zinc's role in biological systems, with implications for both environmental and clinical research. The design and effectiveness of these probes underscore the versatility of 2-aminoquinoline derivatives in scientific research, particularly in enhancing our understanding of metal ion dynamics in various contexts (Mohamad et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions for “Methyl 2-aminoquinoline-6-carboxylate” could involve further exploration of its potential biological and pharmaceutical activities. Quinoline and its derivatives have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery .
Propiedades
IUPAC Name |
methyl 2-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVIXBUPMUOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

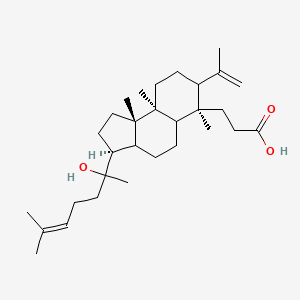
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)
